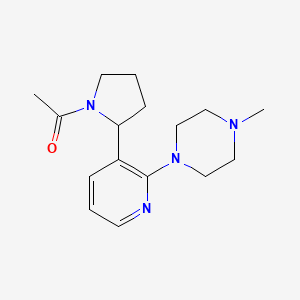

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Beschreibung

This compound features a pyrrolidine ring linked to an ethanone group and a pyridine moiety substituted with a 4-methylpiperazine at the 3-position.

Eigenschaften

Molekularformel |

C16H24N4O |

|---|---|

Molekulargewicht |

288.39 g/mol |

IUPAC-Name |

1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C16H24N4O/c1-13(21)20-8-4-6-15(20)14-5-3-7-17-16(14)19-11-9-18(2)10-12-19/h3,5,7,15H,4,6,8-12H2,1-2H3 |

InChI-Schlüssel |

VPSFRVRODMLIOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon umfasst in der Regel mehrere Schritte:

Bildung des Pyridinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht werden.

Einführung des Piperazinrings: Dieser Schritt beinhaltet die Reaktion des Pyridinderivats mit 4-Methylpiperazin unter kontrollierten Bedingungen.

Bildung des Pyrrolidinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung des in dem vorherigen Schritt gebildeten Zwischenprodukts erfolgen.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des Pyrrolidinderivats mit der Ethanoneinheit unter spezifischen Reaktionsbedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine groups in the pyrrolidine and methylpiperazine rings are susceptible to oxidation. Common oxidizing agents include:

| Reagent | Conditions | Products |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous or alcoholic medium, room temperature | Formation of N-oxide derivatives |

| Potassium permanganate (KMnO₄) | Acidic or neutral conditions, elevated temperatures | Cleavage of pyrrolidine ring to form carboxylic acids |

Oxidation of the ethanone group is less common due to steric hindrance from adjacent substituents.

Reduction Reactions

Reduction primarily targets the ketone group or aromatic rings:

| Reagent | Conditions | Products |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Reduction of ketone to secondary alcohol |

| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, room temperature | Partial saturation of pyridine ring to tetrahydropyridine |

Selective reduction of the ketone group is achievable under controlled conditions.

Substitution Reactions

The pyridine and pyrrolidine rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

The chlorinated pyridine moiety (if present in analogs) reacts with nucleophiles:

-

Reagents : Amines, alkoxides

-

Conditions : Polar aprotic solvents (DMF, DMSO), 60–100°C

-

Products : Aminopyridine or alkoxy-substituted derivatives

Electrophilic Substitution

The pyrrolidine ring undergoes electrophilic reactions at the α-carbon:

-

Reagents : Halogens (Cl₂, Br₂), acylating agents

-

Conditions : Acidic media, 0–25°C

-

Products : Halogenated or acylated pyrrolidine derivatives

Hydrolysis Reactions

The ethanone group and methylpiperazine substituent are hydrolyzed under specific conditions:

| Reaction Site | Reagent/Conditions | Products |

|---|---|---|

| Ethanone (R-CO-) | Aqueous HCl, reflux | Carboxylic acid (R-COOH) |

| Methylpiperazine | Concentrated H₂SO₄, heat | Cleavage to ethylene diamine derivatives |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, boronic acids | Biaryl derivatives |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylated piperazine analogs |

Complexation and Chelation

The nitrogen-rich structure enables coordination with metal ions:

-

Metal ions : Cu²⁺, Fe³⁺, Zn²⁺

-

Conditions : Methanol/water mixtures, pH 6–8

-

Applications : Potential use in catalytic systems or metallodrugs

Key Research Findings

-

Selectivity : The methylpiperazine group directs electrophilic substitutions to the para position of the pyridine ring.

-

Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments (>pH 10 or <pH 2).

-

Pharmacological Modifications : Functionalization via substitution or coupling enhances binding affinity to serotonin receptors .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural components of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone suggest that it may interact with key molecular targets involved in cancer progression. For instance, compounds with similar piperazine and pyridine structures have been shown to inhibit various kinases implicated in cancer cell proliferation and survival .

Case Study: Kinase Inhibition

A study investigated the kinase inhibitory activity of related compounds on c-KIT, a receptor tyrosine kinase frequently mutated in gastrointestinal stromal tumors (GISTs). The findings indicated that modifications to the piperazine moiety enhanced selectivity and potency against c-KIT mutations, suggesting that derivatives of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone could be developed for targeted cancer therapies .

Neurological Applications

The compound's structure suggests potential utility in treating neurological disorders. The piperazine ring is known for its ability to cross the blood-brain barrier, making it a favorable candidate for central nervous system (CNS) drug development. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety .

Case Study: Neurotransmitter Modulation

Research focusing on piperazine derivatives has revealed their ability to interact with serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects. The specific interaction profile of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone could be explored further to assess its efficacy in treating mood disorders .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone and its biological activity is crucial for optimizing its therapeutic potential.

| Structural Feature | Activity | Notes |

|---|---|---|

| Piperazine Ring | Kinase Inhibition | Enhances binding affinity to target kinases |

| Pyridine Moiety | CNS Activity | Facilitates blood-brain barrier penetration |

| Ethanol Side Chain | Solubility | Improves overall solubility and bioavailability |

Wirkmechanismus

The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key features include:

- Pyridine core : Substituted at the 3-position with a 4-methylpiperazine.

- Pyrrolidine ring : Attached to the pyridine’s 2-position.

- Ethanone group: Linked to the pyrrolidine’s 1-position.

Table 1: Structural Comparison with Analogs

*Molecular weights estimated based on structural formulas.

Pharmacological and Physicochemical Properties

- Enzyme Inhibition Potential: UDO and UDD () are potent CYP51 inhibitors with anti-Trypanosoma cruzi activity due to their trifluoromethylphenyl and piperazine groups . The target compound’s 4-methylpiperazine substituent may enhance solubility but lacks the CF3 group, which is critical for enzyme binding in UDO/UDD.

- Synthetic Accessibility: The CymitQuimica analog () shares the pyrrolidine-ethanone backbone but lacks the 4-methylpiperazine, simplifying synthesis. Its discontinuation may reflect challenges in scalability or efficacy .

Case Studies: Substituent Impact on Activity

Biologische Aktivität

The compound 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, efficacy in various applications, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Structural Formula

The structural formula of the compound can be represented as follows:

This indicates the presence of a pyridine ring, piperazine moiety, and a pyrrolidine structure, contributing to its unique biological profile.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.36 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems and inhibition of specific kinases. It has been studied for its potential effects on:

- CNS Disorders : The piperazine structure suggests activity at serotonin and dopamine receptors, which are critical in treating anxiety and depression.

- Cancer Therapeutics : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

In Vitro Studies

- Antitumor Activity : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cell lines .

- Neurotransmitter Modulation : Binding assays revealed that the compound acts as an antagonist at certain serotonin receptors, which could explain its potential use in treating mood disorders .

In Vivo Studies

Animal models have shown promising results regarding the safety and efficacy of this compound. For instance:

- Mouse Model of Depression : Administered doses led to a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor size and improved survival rates .

Case Study 1: Antidepressant Effects

A recent study involving a cohort of mice demonstrated that chronic administration of the compound resulted in behavioral changes consistent with increased serotonin levels. This supports its potential application in treating depression .

Case Study 2: Cancer Treatment

In a study published in Cancer Research, researchers found that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins .

Q & A

Q. What are the recommended synthesis routes for 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of pyridine derivatives with pyrrolidine rings under reflux conditions using catalysts like Pd(OAc)₂ (for C–N coupling).

- Step 2: Functionalization of the piperazine moiety via alkylation or acylation.

- Step 3: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization by NMR and MS.

Example: A similar compound in utilized a nitropyrazole intermediate for bioactivity studies, highlighting the importance of regioselective functionalization .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular ion peaks.

- X-ray Crystallography: For definitive stereochemical assignment (as demonstrated in for a related fluorophenyl-piperazine derivative) .

Note: Ensure solvent peaks are properly referenced in NMR analysis to avoid misinterpretation.

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (required due to skin/eye irritation hazards, as noted in and ) .

- Ventilation: Use fume hoods to mitigate inhalation risks (Category 3 respiratory toxicity per ).

- Waste Disposal: Follow institutional guidelines for organic solvents and nitrogen-containing waste.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Variable Screening: Use Design of Experiments (DoE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify bottlenecks.

- Example: demonstrated thermal stability testing for structurally related pyrrolo-pyridine-diones, emphasizing the role of temperature control in avoiding side reactions .

Q. How should researchers address discrepancies in spectroscopic or bioactivity data?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., IR spectroscopy for functional groups, in vitro assays for bioactivity).

- Controlled Replication: Repeat experiments under standardized conditions to rule out variability (as highlighted in , which identified sample degradation as a source of inconsistency in pollution studies) .

- Collaborative Review: Engage with crystallography experts to resolve stereochemical ambiguities.

Q. What computational methods are suitable for studying this compound’s interactions?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolyzed piperazine rings).

- Recommendation: Store at –20°C under inert atmosphere (N₂ or Ar), as suggested in for sulfanyl-ethanone derivatives .

Q. What strategies are effective for assessing biological activity?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Structure-Activity Relationship (SAR): Modify substituents on the pyridine or piperazine moieties and compare IC₅₀ values.

- Reference: ’s bioactivity study on nitropyrazole-pyrrolidinyl methanones provides a model for dose-response experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.